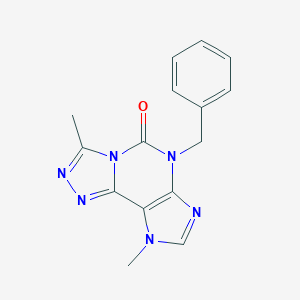
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)- (referred to as TDP) is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of TDP is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, TDP has been found to induce the expression of pro-apoptotic genes while suppressing the expression of anti-apoptotic genes.
Efectos Bioquímicos Y Fisiológicos
TDP has been found to have various biochemical and physiological effects. Studies have shown that TDP can inhibit the growth of cancer cells and induce apoptosis. Additionally, TDP has been found to have anti-inflammatory properties, and it can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of TDP is its potential application in cancer research. Additionally, TDP is relatively easy to synthesize, and it can be obtained in large quantities. However, one of the limitations of TDP is that its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action fully.
Direcciones Futuras
There are numerous future directions for TDP research. One potential area of research is the development of TDP-based drugs for cancer treatment. Additionally, further studies are needed to understand the mechanism of action of TDP fully. Furthermore, TDP can be used as a tool for studying the biological pathways involved in cancer development and progression.
Conclusion:
In conclusion, TDP is a chemical compound that has potential applications in various scientific research fields. Its anti-cancer properties and anti-inflammatory effects make it a promising candidate for cancer research. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
TDP can be synthesized through a multistep process involving the reactions of various chemical intermediates. The synthesis method involves the use of starting materials such as 6-chloropurine, 3,4-dihydro-6-methyl-4-phenyl-2H-pyran, and hydrazine hydrate. The reaction conditions and reagents used in the synthesis process are carefully controlled to ensure the formation of the desired product.
Aplicaciones Científicas De Investigación
TDP has been found to have potential applications in various scientific research fields. One of the most significant applications of TDP is in the area of cancer research. Studies have shown that TDP has anti-cancer properties, and it can induce apoptosis (programmed cell death) in cancer cells. Furthermore, TDP has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Propiedades
Número CAS |
135446-07-0 |
|---|---|
Nombre del producto |
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)- |
Fórmula molecular |
C15H14N6O |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
6-benzyl-3,9-dimethyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C15H14N6O/c1-10-17-18-14-12-13(16-9-19(12)2)20(15(22)21(10)14)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
Clave InChI |
VTLXSLBNOQBUGC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C(=O)N(C3=C2N(C=N3)C)CC4=CC=CC=C4 |
SMILES canónico |
CC1=NN=C2N1C(=O)N(C3=C2N(C=N3)C)CC4=CC=CC=C4 |
Otros números CAS |
135446-07-0 |
Sinónimos |
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(pheny lmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



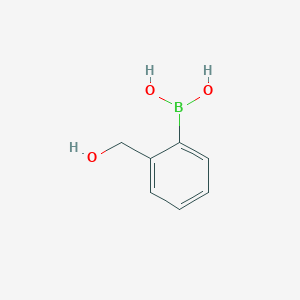

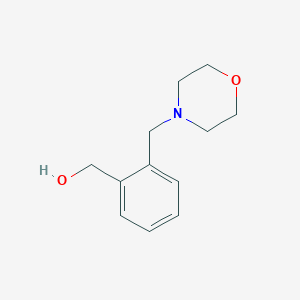
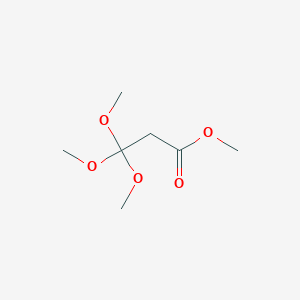

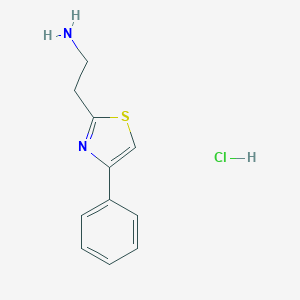
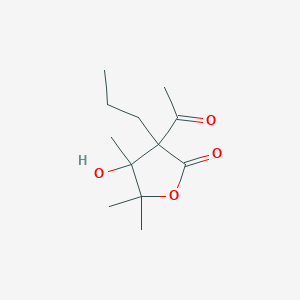
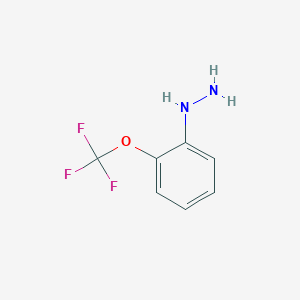
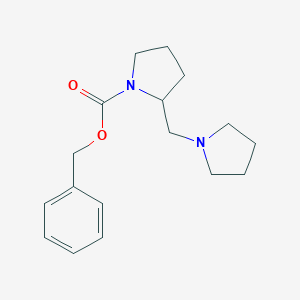
![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)
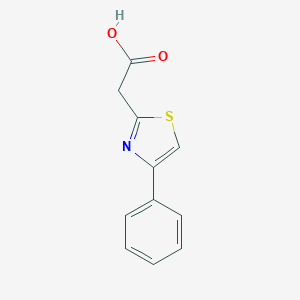
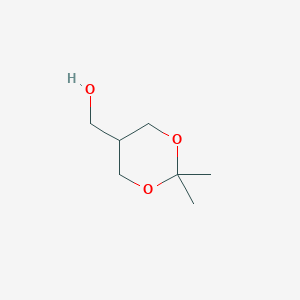
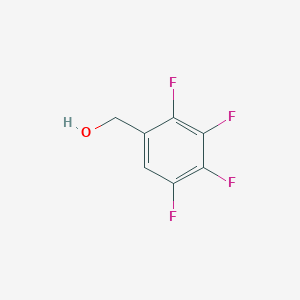
![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)